REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH:8]2[CH:6]([O:7]2)[C:5](=[O:9])[CH2:4][CH2:3]1.[OH-].[K+].[CH3:13]O>O>[CH3:13][O:7][C:6]1[C:5](=[O:9])[CH2:4][CH2:3][C:2]([CH3:10])([CH3:1])[CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2OC12)=O)C
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
285 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (350 mL×4)
|
Type
|
CUSTOM
|
Details
|
The organic extracts were collected
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried on Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solid material
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under vacuum
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(CCC(C1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |